molecular formula C18H15BrO4 B2977332 (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 618390-64-0

(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2977332
CAS No.: 618390-64-0
M. Wt: 375.218
InChI Key: UYECOPGXTUCKPY-QPJJXVBHSA-N
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Description

(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a brominated benzodioxin ring and a methoxyphenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The final step involves an aldol condensation reaction between the brominated benzodioxin aldehyde and the methoxyphenyl ketone under basic conditions to form the propenone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the propenone linkage or the methoxy group.

    Reduction: Reduction reactions may target the carbonyl group in the propenone linkage, converting it to an alcohol.

    Substitution: The bromine atom in the benzodioxin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: A variety of substituted benzodioxin derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its effects on cellular pathways, or its potential as a therapeutic agent for various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a brominated benzodioxin ring and a methoxyphenyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzodioxin moiety : A fused benzene and dioxole ring system.
  • Allylic double bond : Contributing to its reactivity.
  • Methoxyphenyl group : Enhancing its lipophilicity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives with similar structural frameworks have shown:

  • Inhibition of tumor growth : In vivo studies demonstrated significant suppression of tumor growth in xenograft models, suggesting potential as an anticancer agent .
CompoundIC50 (µM)Tumor Model
Similar Compound A88SMMC-7721
Similar Compound B<10Caco2

The mechanisms through which this compound exerts its biological effects may include:

  • Telomerase Inhibition : Some studies suggest that compounds with similar structures inhibit telomerase activity, which is crucial for cancer cell proliferation. This inhibition leads to increased endoplasmic reticulum stress and apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis and cell cycle arrest.
  • Modulation of Signaling Pathways : Interaction with various signaling pathways involved in cell proliferation and survival has been observed, particularly those related to cancer progression.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of a structurally similar compound on various cancer cell lines (Huh7, Caco2, MDA-MB 231). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 10 µM across different cell lines .
  • Mechanistic Insights : Further investigations revealed that the compound activates specific apoptotic pathways through ROS generation and modulation of mitochondrial function, leading to enhanced cytotoxicity against cancer cells .

Properties

IUPAC Name

(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-21-16-5-2-12(3-6-16)17(20)7-4-13-8-15(19)9-14-10-22-11-23-18(13)14/h2-9H,10-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYECOPGXTUCKPY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC3=C2OCOC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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